AZD5597

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

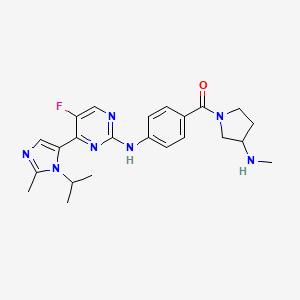

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDIJMNXYJJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZD5597: A Technical Overview of its Mechanism of Action as a Potent Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered, small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] Developed by AstraZeneca, this imidazole (B134444) pyrimidine (B1678525) amide was identified through a focused optimization program to generate a CDK inhibitor with a desirable pharmacokinetic and safety profile suitable for clinical development in oncology.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its anti-proliferative effects through the potent and selective inhibition of key cyclin-dependent kinases, primarily CDK1 and CDK2.[1][2] These serine/threonine kinases are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and the inhibition of tumor growth. The optimization of this compound also focused on its activity against CDK9, a key regulator of transcription.[2]

Signaling Pathway of CDK Inhibition by this compound

The primary signaling pathway affected by this compound is the cell cycle regulation pathway. In a normal cell cycle, the progression through different phases (G1, S, G2, M) is driven by the sequential activation of CDKs by their cyclin partners. This compound's inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes disrupts this progression, primarily at the G1/S and G2/M checkpoints. This leads to a halt in the cell's replicative machinery. Furthermore, the inhibition of CDK9/Cyclin T interferes with transcriptional elongation, which can induce apoptosis in cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | Assay Type |

| CDK1 | 2 | - | Biochemical Kinase Assay |

| CDK2 | 2 | - | Biochemical Kinase Assay |

| LoVo | 39 | LoVo (colorectal adenocarcinoma) | Cell Proliferation (BrdU incorporation) |

Note: While this compound was optimized for CDK9 activity, the specific IC50 value is not publicly available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Dose | Dosing Schedule | Outcome |

| SW620 (colon adenocarcinoma) | 15 mg/kg | Intraperitoneal injection | 55% reduction in tumor volume |

Table 3: Pharmacokinetic Profile of this compound

| Species | Clearance |

| Nude Mouse | Moderate to low |

| Rat | Moderate to low |

Experimental Protocols

While the detailed, step-by-step protocols from the primary literature are not publicly available, this section outlines the likely methodologies based on standard practices for the key experiments cited.

Biochemical Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation : Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes were used. A generic substrate peptide, such as histone H1 or a synthetic peptide with a phosphorylation site for these kinases, was prepared in a suitable buffer.

-

Compound Dilution : this compound was serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction : The kinase, substrate, and this compound at various concentrations were incubated in a reaction buffer containing ATP (often radiolabeled, e.g., [γ-³³P]ATP) and MgCl₂.

-

Incubation : The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and Detection : The reaction was stopped, and the incorporation of the radiolabeled phosphate (B84403) into the substrate was quantified using a method like scintillation counting or phosphorescence imaging.

-

IC50 Determination : The percentage of inhibition at each concentration of this compound was calculated relative to a no-inhibitor control. The IC50 value was then determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (BrdU Incorporation)

-

Cell Seeding : LoVo colorectal adenocarcinoma cells were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells were treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

BrdU Labeling : The thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), was added to the cell culture medium for a short period (e.g., 2-4 hours) to be incorporated into the DNA of proliferating cells.

-

Fixation and Permeabilization : Cells were fixed and their membranes permeabilized to allow for antibody entry.

-

Antibody Incubation : Cells were incubated with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition and Detection : A colorimetric or chemiluminescent substrate for the enzyme was added, and the resulting signal, proportional to the amount of BrdU incorporated, was measured using a plate reader.

-

IC50 Calculation : The concentration of this compound that inhibited cell proliferation by 50% was calculated.

In Vivo Xenograft Study (Colon Adenocarcinoma Model)

-

Tumor Implantation : Human SW620 colon adenocarcinoma cells were subcutaneously implanted into immunodeficient mice (e.g., nude mice).

-

Tumor Growth : Tumors were allowed to grow to a palpable size.

-

Treatment Initiation : Mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of this compound (15 mg/kg).

-

Monitoring : Tumor volume and body weight were measured regularly throughout the study.

-

Study Endpoint : At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound is a potent inhibitor of CDK1 and CDK2, with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its favorable pharmacokinetic profile made it a candidate for intravenous administration in a clinical setting. While the publicly available data provides a strong foundation for understanding its mechanism of action, a more detailed kinase selectivity profile and specific data on CDK9 inhibition would further elucidate its therapeutic potential and potential off-target effects. The lack of publicly available information on its clinical development suggests that it may not have progressed beyond preclinical studies. Nevertheless, the study of this compound provides valuable insights into the design and development of imidazole pyrimidine amides as CDK inhibitors for cancer therapy.

References

AZD5597: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small molecule inhibitor targeting cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1][2][3] This technical guide provides a comprehensive overview of the CDK1 and CDK2 inhibition profile of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies. The document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to CDK1/CDK2 in Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle. CDK1 and CDK2 are key drivers of cell cycle progression. CDK1, complexed with Cyclin B, is essential for the transition from the G2 phase to mitosis (M phase). CDK2, primarily in complex with Cyclin E and Cyclin A, governs the transition from the G1 to the S phase and progression through the S phase, where DNA replication occurs. Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.

This compound Mechanism of Action

This compound is an imidazole (B134444) pyrimidine (B1678525) amide that acts as a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[4] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby arresting the cell cycle and inhibiting tumor cell proliferation.[1][2] This targeted inhibition of cell cycle machinery underlies its anti-tumor activity.[1]

Quantitative Inhibition Profile

This compound demonstrates high potency against both CDK1 and CDK2, as summarized in the table below. The compound also exhibits significant anti-proliferative effects in cancer cell lines.

| Target | Parameter | Value | Cell Line | Reference |

| CDK1 | IC50 | 2 nM | - | [1][2][3] |

| CDK2 | IC50 | 2 nM | - | [1][2][3] |

| Cell Proliferation | IC50 | 0.039 µM | LoVo | [1][2][5] |

Table 1: Summary of this compound Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or biological process by 50%.

Experimental Protocols

While the precise, detailed experimental protocols for the initial characterization of this compound are proprietary, a representative methodology for determining the IC50 of a kinase inhibitor is described below. This protocol is based on standard biochemical kinase assays.

Objective: To determine the in vitro inhibitory potency of this compound against CDK1/Cyclin B and CDK2/Cyclin A.

Materials:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes

-

Histone H1 as a generic substrate

-

This compound compound

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

96-well filter plates

-

Phosphoric acid solution for washing

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: The kinase reaction is initiated by adding the following components to each well of a 96-well plate:

-

Kinase reaction buffer

-

Substrate (Histone H1)

-

This compound at various concentrations

-

CDK1/Cyclin B or CDK2/Cyclin A enzyme

-

-

Initiation of Phosphorylation: The reaction is started by the addition of [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The contents of the plate are then transferred to a filter plate, and the filters are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Scintillation cocktail is added to each well of the dried filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are converted to percentage of inhibition relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the cellular signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]

- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

AZD5597: A Technical Overview of its Discovery and Preclinical Development

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of AZD5597, a potent, intravenously administered inhibitor of Cyclin-Dependent Kinases (CDKs). The information presented herein is compiled from publicly available scientific literature and databases.

Introduction

This compound is an imidazole (B134444) pyrimidine (B1678525) amide developed by AstraZeneca as a potent inhibitor of CDK1, CDK2, and CDK9.[1][2][3] These kinases are critical regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers.[4][5][6] By targeting these fundamental cellular processes, this compound was investigated for its potential as an anti-cancer therapeutic agent. The development of this compound focused on creating a candidate suitable for intravenous administration with a promising preclinical profile, including potent anti-proliferative effects and favorable physicochemical properties.[3][7]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of key CDK-cyclin complexes. The primary targets are:

-

CDK1/Cyclin B: This complex is the master regulator of the G2/M transition and entry into mitosis. Inhibition of CDK1 by this compound leads to a G2/M cell cycle arrest, preventing cancer cells from dividing.[1][8][9]

-

CDK2/Cyclin E: This complex plays a crucial role in the G1/S transition, initiating DNA replication. By inhibiting CDK2, this compound can block cells from entering the S phase, thus halting proliferation.[2][10][11]

-

CDK9/Cyclin T1: As a key component of the positive transcription elongation factor b (P-TEFb), this complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound can therefore suppress the transcription of survival genes, leading to apoptosis in cancer cells.[5][12][13]

The multi-targeted nature of this compound, hitting both cell cycle progression and transcriptional regulation, suggests a potential for broad and potent anti-cancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| CDK1 | Enzymatic Assay | 0.002 | [14][15] |

| CDK2 | Enzymatic Assay | 0.002 | [14][15] |

| LoVo (Colon Cancer) | BrdU Incorporation | 0.039 | [14] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Dosing | Effect | Reference(s) |

| Colon Adenocarcinoma | 15 mg/kg (intraperitoneal) | 55% reduction in tumor volume | [14] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value/Description | Reference(s) |

| Clearance | Moderate to low in nude mouse and rat | [7] |

| CYP Isoform Inhibition | Large margins against inhibition | [3][7] |

| hERG Ion Channel Inhibition | Large margins against inhibition | [3][7] |

| Suitability | Intravenous (i.v.) dosing | [3][7] |

Experimental Protocols

Detailed experimental protocols from the primary discovery publication were not accessible. The following are generalized methodologies typical for the assays used in the preclinical evaluation of kinase inhibitors like this compound.

CDK Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound against purified CDK enzymes.

Methodology:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes are incubated in a kinase assay buffer containing a suitable substrate (e.g., a histone H1-derived peptide) and ATP (radiolabeled or in a system with a fluorescent readout).

-

This compound is added in a range of concentrations to determine its effect on enzyme activity.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of radiolabeled phosphate (B84403) using a scintillation counter or by using fluorescence-based detection methods.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

LoVo colon cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to the culture medium.

-

Actively proliferating cells incorporate BrdU into their newly synthesized DNA.

-

After incubation, the cells are fixed, and the DNA is denatured.

-

A specific antibody conjugated to an enzyme (e.g., peroxidase) that recognizes incorporated BrdU is added.

-

A substrate for the enzyme is then added, which generates a colored or chemiluminescent signal.

-

The signal intensity, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation, is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of proliferation inhibition against the drug concentration.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human colon adenocarcinoma cells (e.g., SW620) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[7]

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

This compound is administered to the treatment group via intraperitoneal injection at a specified dose and schedule (e.g., 15 mg/kg).[14] The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to those in the control group.

Visualizations

Signaling Pathways

Caption: this compound inhibits key CDK complexes, leading to cell cycle arrest and transcription block.

Experimental Workflow

Caption: The discovery and preclinical development workflow for this compound.

Conclusion

This compound emerged from a focused drug discovery program as a potent, multi-targeted CDK inhibitor with promising preclinical activity. Its ability to induce cell cycle arrest and inhibit transcription provided a strong rationale for its development as an anti-cancer agent. The compound demonstrated low nanomolar potency against its target kinases and significant anti-proliferative effects in cancer cell lines, which translated to tumor growth inhibition in in vivo models. Furthermore, it was optimized for intravenous administration and showed a good safety profile in terms of off-target effects on CYP enzymes and the hERG channel.

Despite its promising preclinical profile, there is no publicly available information on the progression of this compound into clinical trials. This technical guide summarizes the key milestones and data from its discovery and preclinical development, providing a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. The structure of P‐TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation | The EMBO Journal [link.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin B - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 11. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.foxchase.org [profiles.foxchase.org]

- 13. tandfonline.com [tandfonline.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. AZD-5597 | CDK inhibitor | CAS 924641-59-8 | this compound | CDK抑制剂 | 美国InvivoChem [invivochem.cn]

AZD5597 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key preclinical data and outlining the experimental methodologies used to generate this information.

Core Target and Mechanism of Action

This compound primarily targets CDK1 and CDK2, with additional activity against CDK9.[1] The inhibition of these kinases forms the basis of its anti-cancer activity.

-

CDK1 and CDK2 Inhibition: These kinases are crucial for cell cycle progression. CDK2 is essential for the G1/S phase transition, while CDK1 governs the G2/M transition. By inhibiting CDK1 and CDK2, this compound blocks cells in both the G1 and G2 phases of the cell cycle, ultimately leading to an arrest of proliferation.

-

CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to a decrease in the transcription of these survival proteins, thereby promoting apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) |

| CDK1 | Kinase Assay | 2 |

| CDK2 | Kinase Assay | 2 |

| LoVo (Colon Cancer) | BrdU Incorporation | 39 |

IC50: The half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Cancer Type | Model | Treatment | Tumor Growth Inhibition (%) |

| Colon Adenocarcinoma | Mouse Xenograft | 15 mg/kg, intraperitoneal injection | 55 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BrdU Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Seeding: Cancer cell lines, such as LoVo, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

-

BrdU Labeling: A solution of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to each well, and the plates are incubated to allow for BrdU incorporation into newly synthesized DNA.

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

-

Antibody Incubation: An anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added to the wells.

-

Substrate Addition and Detection: A substrate for the detection enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of proliferation inhibition against the logarithm of the drug concentration.

Human Cancer Xenograft Model for In Vivo Efficacy

This model assesses the anti-tumor activity of a compound in a living organism.

Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., colon adenocarcinoma) is subcutaneously injected into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

References

AZD5597: A Potent CDK Inhibitor Inducing Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, intravenously administered inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative effects across a range of cancer cell lines.[1] This technical guide provides an in-depth analysis of the role of this compound in inducing cell cycle arrest, focusing on its mechanism of action, supported by preclinical data and detailed experimental methodologies. As a powerful inhibitor of CDK1 and CDK2, this compound plays a critical role in halting cell cycle progression, primarily at the G1/S and G2/M transition phases, through the modulation of key regulatory proteins.

Introduction to this compound and its Primary Targets

This compound is an imidazole (B134444) pyrimidine (B1678525) amide compound identified as a potent inhibitor of multiple CDKs, including CDK1, CDK2, and CDK9.[1] The cell cycle is a tightly regulated process, with CDKs acting as key drivers of phase transitions.[2] Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[2] this compound exhibits high potency against CDK1 and CDK2, with IC50 values of 2 nM for both enzymes. This potent inhibition disrupts the normal progression of the cell cycle, leading to arrest and subsequent inhibition of tumor growth.

Mechanism of Action: Induction of Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest. By inhibiting CDK1 and CDK2, this compound effectively blocks the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints.

G1/S Phase Arrest

Inhibition of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes is crucial for the G1 to S phase transition. These complexes phosphorylate the Retinoblastoma protein (Rb), a key tumor suppressor.[3] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and S-phase entry.[3] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, thus maintaining it in its active, E2F-bound state. This leads to a blockage of S-phase entry and an accumulation of cells in the G1 phase.

G2/M Phase Arrest

The CDK1-Cyclin B complex is the master regulator of the G2 to M phase transition. Inhibition of CDK1 by this compound prevents the phosphorylation of numerous proteins required for mitotic entry, including lamins, condensins, and components of the mitotic spindle. This leads to an arrest of cells in the G2 phase, preventing them from entering mitosis.

Quantitative Data on Cell Cycle Arrest

Quantitative data on the specific effects of this compound on cell cycle distribution from preclinical studies is not publicly available in the form of structured tables. The following table is a representative example of how such data would be presented based on the known mechanism of action of CDK1/2 inhibitors.

Table 1: Representative Cell Cycle Distribution in Cancer Cells Treated with this compound

| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 0 | 45 | 35 | 20 |

| This compound | 0.1 | 65 | 20 | 15 |

| This compound | 1.0 | 75 | 10 | 15 |

This hypothetical data illustrates the expected dose-dependent increase in the G1 population and a corresponding decrease in the S phase population following treatment with a CDK1/2 inhibitor like this compound.

Table 2: Representative Western Blot Analysis of Cell Cycle Regulatory Proteins

| Treatment Group | Concentration (µM) | p-Rb (Ser807/811) Level (Fold Change) | Cyclin E Level (Fold Change) | Cyclin B1 Level (Fold Change) |

| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |

| This compound | 0.1 | 0.4 | 0.7 | 0.8 |

| This compound | 1.0 | 0.1 | 0.3 | 0.4 |

This hypothetical data demonstrates the expected decrease in Rb phosphorylation and the expression of key cyclins upon treatment with this compound.

Signaling Pathways and Visualizations

The signaling pathway initiated by this compound leading to cell cycle arrest is centered on the inhibition of CDK1 and CDK2.

Caption: this compound inhibits CDK1/2, leading to G1 and G2 cell cycle arrest.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the effects of this compound on the cell cycle.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of human cancer cell lines (e.g., colon, breast, lung) can be used.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Harvest: After treatment with this compound, both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping and stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

-

Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This technique is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

-

Protein Extraction: Following treatment with this compound, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-Rb, anti-Cyclin E, anti-Cyclin B1, anti-actin as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is detected by an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein levels.

Caption: Workflow for Western blot analysis of cell cycle proteins.

Conclusion

This compound is a potent CDK inhibitor that effectively induces cell cycle arrest in cancer cells by targeting the key regulatory kinases CDK1 and CDK2. Its mechanism of action, centered on the inhibition of Rb phosphorylation and the disruption of mitotic entry, leads to a halt in cell proliferation. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other CDK inhibitors, enabling a thorough understanding of their cellular effects and therapeutic potential. Further investigation into the nuanced effects of this compound on different cancer types will be crucial for its clinical development.

References

- 1. Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

AZD5597: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered, imidazole (B134444) pyrimidine (B1678525) amide inhibitor of cyclin-dependent kinases (CDKs).[1] Preclinical studies have demonstrated its high affinity for CDK1, CDK2, and CDK9, leading to potent anti-proliferative effects across a range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, based on its established mechanism of action as a CDK inhibitor. The information presented herein is intended to support further research and drug development efforts centered on this and similar compounds.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the catalytic activity of key cell cycle and transcriptional-regulating CDKs. The primary targets of this compound and their principal functions are:

-

Cyclin-Dependent Kinase 1 (CDK1): A crucial regulator of the G2/M phase transition and mitotic progression.

-

Cyclin-Dependent Kinase 2 (CDK2): Primarily involved in the G1/S phase transition and the initiation of DNA replication.

-

Cyclin-Dependent Kinase 9 (CDK9): A key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation.

By inhibiting these CDKs, this compound disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity and anti-proliferative effects.

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

| Cell Line | Assay | IC50 (µM) | Duration |

| LoVo (colon carcinoma) | BrdU incorporation | 0.039 | 48 hours |

Downstream Signaling Pathways

The inhibition of CDK1, CDK2, and CDK9 by this compound initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest at the G1/S Transition

The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of CDK2 in complex with cyclin E. A key substrate of this complex is the Retinoblastoma protein (Rb).

In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis and S-phase entry. Phosphorylation of Rb by CDK1 and CDK2 inactivates it, causing the release of E2F and subsequent cell cycle progression. By inhibiting CDK1 and CDK2, this compound prevents the hyperphosphorylation of Rb, locking it in its active, E2F-bound state. This leads to a sustained G1 phase arrest.

Inhibition of Transcriptional Elongation and Induction of Apoptosis

CDK9 is a critical component of the P-TEFb complex, which is essential for the transition from abortive to productive transcriptional elongation.

CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation event is a key signal for the polymerase to transition into a productive elongation phase, leading to the synthesis of full-length messenger RNAs (mRNAs). Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1. By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a global decrease in transcriptional elongation. This results in the rapid depletion of critical anti-apoptotic proteins, tipping the cellular balance towards programmed cell death (apoptosis).

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream signaling effects of CDK inhibitors like this compound.

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of key proteins such as Rb and the RNA Polymerase II CTD following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., LoVo, HeLa) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-RNA Pol II CTD (Ser2)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyze band intensities and normalize to a loading control (e.g., β-actin or total protein).

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the effect of this compound on the association of phosphorylated RNA Polymerase II with gene promoters and bodies.

1. Cell Treatment and Cross-linking:

-

Treat cells with this compound as described above.

-

Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

2. Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for phosphorylated RNA Polymerase II CTD (e.g., anti-Ser2-P) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

6. Analysis:

-

Quantify the amount of immunoprecipitated DNA at specific gene loci using quantitative PCR (qPCR) or perform genome-wide analysis using high-throughput sequencing (ChIP-seq).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

1. Cell Treatment and Harvesting:

-

Treat cells with this compound as described above.

-

Harvest cells by trypsinization and wash with PBS.

2. Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

-

Incubate at -20°C for at least 2 hours.

3. Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite PI with a 488 nm laser and detect emission at ~617 nm.

-

Collect data from at least 10,000 events per sample.

5. Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assays

These protocols are used to quantify the induction of apoptosis following this compound treatment.

Annexin V/Propidium Iodide (PI) Staining:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

-

Treat and harvest cells as described for flow cytometry.

2. Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

FITC is excited at 488 nm and emission is detected at ~525 nm. PI is detected as described above.

Caspase-Glo 3/7 Assay:

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

1. Cell Plating and Treatment:

-

Plate cells in a white-walled 96-well plate and treat with this compound.

2. Assay:

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate reader.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9, with demonstrated anti-proliferative activity in cancer cells. Based on the established roles of its target kinases, the downstream signaling effects of this compound are predicted to involve the inhibition of Retinoblastoma protein phosphorylation, leading to G1 cell cycle arrest, and the suppression of RNA Polymerase II CTD phosphorylation, resulting in the inhibition of transcriptional elongation and subsequent induction of apoptosis. The experimental protocols provided in this guide offer a framework for the detailed investigation of these and other downstream effects of this compound, which will be crucial for its further preclinical and clinical development. Further studies are warranted to provide direct experimental evidence for these predicted downstream signaling events in various cancer models.

References

An In-Depth Technical Guide to AZD5597: IC50 Values and Mechanism of Action

This guide provides a comprehensive overview of the Cyclin-Dependent Kinase (CDK) inhibitor, AZD5597, with a focus on its inhibitory concentrations (IC50) in various cell lines. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a potent, intravenously administered imidazole (B134444) pyrimidine (B1678525) amide inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][][4] It demonstrates significant anti-proliferative effects across a range of cancer cell lines.[1][2][5] The primary mechanism of action for this compound is the inhibition of CDK1 and CDK2, key regulators of the cell cycle, which leads to the suppression of tumor cell proliferation.[5][6]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined against its primary kinase targets and in cancer cell lines.

| Target/Cell Line | IC50 Value (µM) | Description of Assay |

| CDK1 | 0.002 | Kinase activity assay. |

| CDK2 | 0.002 | Kinase activity assay. |

| LoVo (Human Colon Carcinoma) | 0.039 | Antiproliferative activity assessed as inhibition of BrdU incorporation after 48 hours.[6] |

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by targeting the cell cycle machinery. CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin subunits, phosphorylate various protein substrates to drive the cell cycle forward. This compound's inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes leads to cell cycle arrest, thereby preventing cell division and proliferation.

Experimental Protocols for IC50 Determination

The determination of IC50 values is a critical step in assessing the efficacy of a potential therapeutic compound. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Protocol: IC50 Determination using MTT Assay [7]

-

Cell Seeding:

-

Harvest and count cells from logarithmic phase growth.

-

Adjust the cell suspension to a concentration of 1-10 x 10^4 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator until cells adhere.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of serial dilutions of the drug at various concentrations.

-

Add the drug dilutions to the appropriate wells. Include a solvent control (DMSO) and a positive control with a drug known to have cytotoxic effects. Each condition should be replicated (typically in triplicate).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the culture medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the solvent control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

-

References

- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD-5597 | CAS 924641-59-8 | Sun-shinechem [sun-shinechem.com]

- 4. AZD-5597 - Immunomart [immunomart.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

AZD5597: A Technical Guide to its Physicochemical Properties for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). The information presented herein is intended to support researchers and drug development professionals in their scientific investigations. This guide includes summarized quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a small molecule inhibitor with favorable physicochemical properties for research and development.[1][2] A summary of its key properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H28FN7O | [2] |

| Molecular Weight | 437.51 g/mol | [2] |

| CAS Number | 924641-59-8 | [2] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% | [3] |

| IUPAC Name | (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone | MedKoo Biosciences |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | Soluble | MedKoo Biosciences |

| Methanol | Soluble | [3] |

| Water | Not specified, likely low | Inferred |

It is recommended to prepare stock solutions in DMSO and make further dilutions in aqueous buffers or cell culture media.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| logP | ~3.5 - 4.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. Higher values indicate greater lipid solubility. The predicted value suggests good membrane permeability. |

| pKa | ~7.5 - 8.5 (most basic) | The acid dissociation constant (pKa) indicates the ionization state of a molecule at a given pH. The predicted basic pKa suggests that this compound will be partially protonated at physiological pH. |

Note: These values are computationally predicted and may not reflect experimentally determined values.

Biological Activity

This compound is a potent inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[3][4] Its inhibitory activity has been demonstrated in both biochemical and cell-based assays.

Table 4: In Vitro Biological Activity of this compound

| Target/Assay | IC50 | Cell Line | Source |

| CDK1 | 2 nM | N/A (Biochemical Assay) | [3][4] |

| CDK2 | 2 nM | N/A (Biochemical Assay) | [3][4] |

| Cell Proliferation (BrdU incorporation) | 39 nM | LoVo (human colon carcinoma) | [4] |

Table 5: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Source |

| Mouse Xenograft | SW620 (human colon adenocarcinoma) | 15 mg/kg, intraperitoneal | Significant reduction in tumor volume | [3] |

Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which play crucial roles in cell cycle progression. The diagram below illustrates the points of intervention of this compound in the cell cycle signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

CDK1/CDK2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against CDK1 and CDK2.

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare a reaction mixture containing the CDK enzyme (CDK1/Cyclin B or CDK2/Cyclin E/A) and its specific substrate (e.g., Histone H1 peptide) in assay buffer.

-

Prepare an ATP solution containing a known concentration of unlabeled ATP and a tracer amount of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

-

Assay Procedure:

-

In a 96-well plate, add the this compound dilutions or vehicle control.

-

Add the enzyme/substrate mixture to each well.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation (BrdU Incorporation) Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line, such as LoVo cells, by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[4]

Methodology:

-

Cell Culture and Treatment:

-

Seed LoVo cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with a suitable fixative (e.g., methanol-based).

-

Denature the DNA to expose the incorporated BrdU. This is typically achieved by treatment with an acid solution (e.g., HCl).

-

-

Immunodetection:

-

Incubate the cells with a primary antibody specific for BrdU.

-

Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Development and Measurement:

-

Add a substrate for HRP (e.g., TMB) and allow the color to develop.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation for each treatment condition relative to the vehicle control.

-

Determine the IC50 value of this compound for cell proliferation inhibition.

-

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using a human cancer cell line like SW620.[3]

Methodology:

-

Cell Culture and Implantation:

-

Culture SW620 human colon adenocarcinoma cells under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation and measure tumor volume regularly using calipers.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).

-

Administer this compound or the vehicle control to the mice according to the planned dosing schedule (e.g., 15 mg/kg, intraperitoneally, daily or intermittently).

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a certain size), euthanize the mice.

-

-

Tissue Collection and Analysis:

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be processed for further analysis, such as histopathology (H&E staining), immunohistochemistry (to assess proliferation and apoptosis markers), or molecular analysis (e.g., Western blotting to confirm target engagement).

-

Conclusion

This compound is a potent dual inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its favorable physicochemical properties make it a valuable tool for researchers investigating the role of CDKs in cancer and other diseases. The experimental protocols and pathway information provided in this guide are intended to facilitate further research and development of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for AZD5597 Cell-Based Assay Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 and CDK2 with IC50 values in the low nanomolar range.[1][2] CDKs are key regulatory enzymes that control the progression of the cell cycle. By inhibiting CDK1 and CDK2, this compound induces cell cycle arrest, leading to anti-proliferative effects in various cancer cell lines.[3][4] These application notes provide detailed protocols for optimizing cell-based assays to characterize the activity of this compound.

Note: Initial research may categorize this compound within broader kinase inhibitor screening panels, but its primary mechanism of action is the inhibition of CDKs, not MEK.

Signaling Pathway

The diagram below illustrates the central role of CDK1 and CDK2 in cell cycle progression, the target pathway for this compound. In normal cell cycles, cyclins bind to and activate CDKs, which then phosphorylate key substrates like the Retinoblastoma protein (Rb). This phosphorylation cascade allows the cell to progress through the G1/S and G2/M checkpoints. This compound's inhibition of CDK1/2 prevents this progression, leading to cell cycle arrest.

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Experimental Protocols

Cell Proliferation Assay for IC50 Determination

This protocol outlines the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. This assay measures the metabolic activity of viable cells.

Workflow:

Caption: Workflow for determining the IC50 of this compound.

Materials:

-

Cancer cell line of interest (e.g., LoVo, as mentioned in preclinical studies)[1]

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution

-

Phosphate-buffered saline (PBS)

-

Multimode plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (see Optimization Table below) in 100 µL of complete growth medium and incubate for 24 hours.

-

Compound Preparation: Prepare a 2x serial dilution of this compound in complete growth medium. A typical starting concentration might be 10 µM. Include a DMSO vehicle control.

-

Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Resazurin Addition: Prepare a working solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Optimization Parameters:

| Parameter | Range to Test | Recommendation |

| Cell Seeding Density | 1,000 - 10,000 cells/well | Aim for 70-80% confluency in control wells at the end of the assay. |

| This compound Concentration | 0.1 nM - 10 µM | Use a 10-point, 3-fold serial dilution. |

| Incubation Time | 48, 72, 96 hours | 72 hours is a common starting point for proliferation assays. |

| Resazurin Incubation | 1 - 6 hours | Optimize for a robust signal without toxicity. |

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

-

6-well plates

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at various concentrations (e.g., 1x and 10x IC50) for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle (DMSO) | 55.2 | 25.1 | 19.7 |

| This compound (IC50) | 70.5 | 15.3 | 14.2 |

| This compound (10x IC50) | 85.1 | 5.6 | 9.3 |

Western Blot for Phospho-Rb (Target Engagement)

This protocol determines if this compound engages its target in cells by measuring the phosphorylation of a key downstream substrate, Rb.

Procedure:

-

Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811) and total Rb. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Data Presentation:

| Treatment | p-Rb/Total Rb Ratio (Normalized to Vehicle) |

| Vehicle (DMSO) | 1.00 |

| This compound (0.1x IC50) | 0.78 |

| This compound (1x IC50) | 0.25 |

| This compound (10x IC50) | 0.05 |

Conclusion

These protocols provide a framework for the comprehensive in vitro characterization of the CDK inhibitor this compound. Optimization of these assays for specific cell lines and experimental conditions is crucial for generating reliable and reproducible data. The provided tables and workflows offer a structured approach to data presentation and experimental design, facilitating the efficient evaluation of this compound's cellular activity.

References

AZD5597: Comprehensive Application Notes for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). The provided protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo experiments.

Overview of this compound

This compound is a small molecule inhibitor that targets CDK1 and CDK2, key regulators of the cell cycle.[1] By inhibiting these kinases, this compound can induce cell cycle arrest, making it a compound of interest for cancer research. Its excellent physicochemical properties and pharmacokinetic profile make it suitable for a range of experimental applications.[1][2]

Solubility of this compound

This compound exhibits solubility in various organic solvents and has notable aqueous solubility. The following table summarizes its solubility in different solvents.

| Solvent/System | Solubility | Concentration | Notes |

| Aqueous Solution | Excellent | > 50 mg/mL | [1] |

| DMSO | Soluble | 10 mM | [3] |

| Methanol | Soluble | - | Data from initial screening. |

| Water | Poorly Soluble | - | Contradictory to some reports, initial dissolution in an organic solvent is recommended for aqueous dilutions. |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 5.71 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 5.71 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 5.71 mM | 10% DMSO, 90% Corn Oil.[4] |

Stability of this compound

This compound demonstrates good stability under various storage conditions, both as a solid and in solution.

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C | ≥ 4 years | Long-term storage. |

| Solid | Room Temperature | A few weeks | Stable during ordinary shipping.[5] |

| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions.[4] |

| Stock Solution in DMSO | -20°C | 1 - 6 months | Protect from light.[3][4] |

| Aqueous Solution (pH 4-10) | Not Specified | t½ > 100 days | Excellent hydrolytic stability.[1] |

| Plasma | Not Specified | > 18 hours | Good stability in plasma.[1] |

Signaling Pathway of this compound Action

This compound functions by inhibiting CDK1 and CDK2, which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S and G2/M checkpoints.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weigh the required amount of this compound powder in a sterile container.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1-6 months) or at -80°C for long-term storage (up to 6 months).[3][4]

Preparation of Working Solutions for In Vitro Assays

Materials:

-

This compound stock solution (in DMSO)

-

Appropriate cell culture medium

Protocol:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to minimize solvent-induced cytotoxicity.

-

Prepare fresh working solutions for each experiment. Due to the high hydrolytic stability of this compound, it is expected to be stable in culture medium for the duration of most standard in vitro assays.[1]

Preparation of Formulations for In Vivo Administration

The following are examples of formulations that have been used for in vivo studies. It is recommended to prepare these formulations fresh on the day of use.[4]

Formulation 1: DMSO/PEG300/Tween-80/Saline

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Dissolve this compound in DMSO to prepare a concentrated stock.

-

In a separate tube, mix the PEG300 and Tween-80.

-

Add the this compound/DMSO stock to the PEG300/Tween-80 mixture and vortex thoroughly.

-

Add the saline to the mixture in a stepwise manner while vortexing to ensure the final solution is clear and homogenous.

-

The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] This formulation achieves a solubility of at least 2.5 mg/mL.[4]

Formulation 2: DMSO/SBE-β-CD/Saline

Materials:

-

This compound

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Dissolve this compound in DMSO.

-

Add the this compound/DMSO solution to the SBE-β-CD/saline solution.

-

The final composition should be 10% DMSO and 90% (20% SBE-β-CD in Saline).[4] This formulation achieves a solubility of at least 2.5 mg/mL.[4]

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

Application Notes and Protocols for AZD5597 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2 with high affinity (IC50 of 2 nM for both) and also showing activity against CDK9.[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, this compound disrupts cell cycle progression, leading to cell growth arrest and apoptosis. Its inhibitory action on CDK9 can also affect transcription regulation. Preclinical studies have demonstrated the anti-proliferative effects of this compound in various cancer cell lines and its efficacy in in vivo xenograft models, making it a compound of interest for cancer therapy research.[1][2]

These application notes provide a detailed protocol for utilizing this compound in a human colon adenocarcinoma xenograft model, a valuable tool for studying its in vivo anti-tumor activity, pharmacodynamics, and potential therapeutic applications.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Cell Line | Assay |

| CDK1 | 2 | - | Kinase Assay |

| CDK2 | 2 | - | Kinase Assay |

| - | 39 | LoVo | BrdU Incorporation |

Table 2: In Vivo Efficacy of this compound in a Colon Adenocarcinoma Xenograft Model

| Tumor Model | Treatment | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume Reduction (%) |

| Colon Adenocarcinoma | This compound | 15 | Intraperitoneal (i.p.) | Intermittent, for 3 weeks | 55 |